molecular formula C24H16N2O2 B14400590 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-08-2

2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No.: B14400590
CAS No.: 89391-08-2
M. Wt: 364.4 g/mol
InChI Key: DPBAPRAQCCCVNN-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid is a complex organic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various indole derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other indole and quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and 2-(1H-indol-3-yl)quinazolin-4-one . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 2-(2-Phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid apart is its unique combination of indole and quinoline moieties, which confer distinct biological properties. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry .

Properties

CAS No.

89391-08-2

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C24H16N2O2/c27-24(28)18-14-21(25-19-12-6-4-10-16(18)19)22-17-11-5-7-13-20(17)26-23(22)15-8-2-1-3-9-15/h1-14,26H,(H,27,28)

InChI Key

DPBAPRAQCCCVNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=NC5=CC=CC=C5C(=C4)C(=O)O

Origin of Product

United States

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